molecular formula C20H23ClN4O2 B2495091 (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1798395-87-5

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2495091
CAS RN: 1798395-87-5
M. Wt: 386.88
InChI Key: IXXBLHVWOGJMLR-RMKNXTFCSA-N
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Description

The study and synthesis of triazole derivatives, including compounds structurally related to "(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one," have garnered significant interest due to their diverse chemical properties and potential applications in various fields. These compounds often exhibit interesting biological and chemical behaviors, making them subjects of extensive research.

Synthesis Analysis

The synthesis of related triazole derivatives often involves multi-step reactions, including the utilization of X-ray diffraction techniques for structural determination. For example, Şahin et al. (2014) described the synthesis and structural studies of related triazole compounds, highlighting the importance of intermolecular hydrogen bonding in the formation of complex structures (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

Molecular Structure Analysis

X-ray crystallography is a common method for analyzing the molecular structures of triazole derivatives. For instance, Thimmegowda et al. (2009) employed this technique to elucidate the crystal structure of a novel bioactive heterocycle, revealing insights into its intermolecular hydrogen bonds and conformation (Thimmegowda, Sarala, Ananda Kumar, Chandrappa, Benaka Prasad, Anandalwar, Shashidhara Prasad, & Rangappa, 2009).

properties

IUPAC Name

5-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c1-23-20(27)25(16-7-8-16)19(22-23)15-10-12-24(13-11-15)18(26)9-6-14-4-2-3-5-17(14)21/h2-6,9,15-16H,7-8,10-13H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXBLHVWOGJMLR-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C=CC3=CC=CC=C3Cl)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one

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